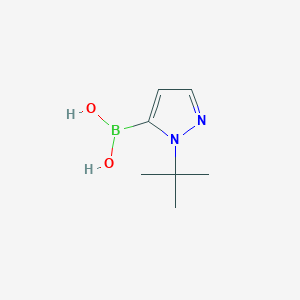![molecular formula C11H20N2O2 B13458148 Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,6-diazabicyclo[510]octane-2-carboxylate is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate
- Tert-butyl 2,5-diazabicyclo[5.1.0]octane-2-carboxylate
Uniqueness
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is unique due to its specific bicyclic structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis, catalysis, and research.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-12-8-7-9(8)13/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
WDFJHUUGMBKROS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCNC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
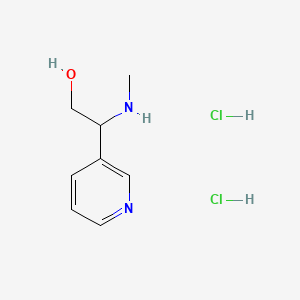
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
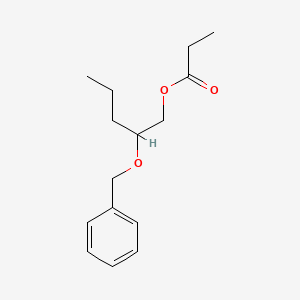
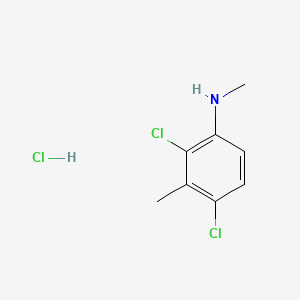
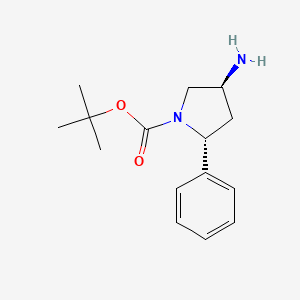
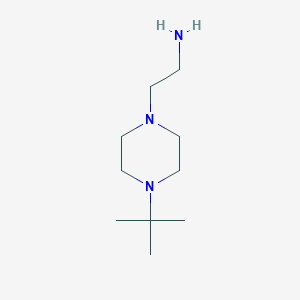
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
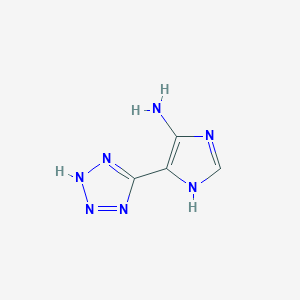
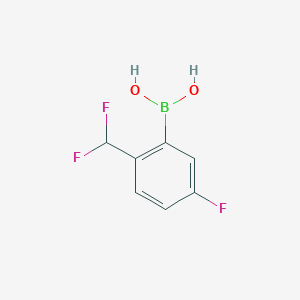
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
